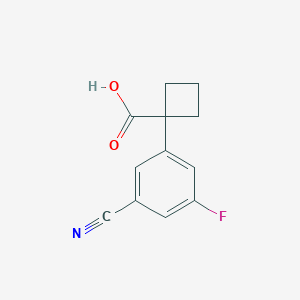
1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyano group, a fluorine atom, and a cyclobutane ring
Métodos De Preparación
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance .
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid: This compound lacks the cyano group, which may affect its reactivity and applications.
1-(4-Chloro-3-fluorophenyl)cyclobutane-1-carboxylic acid:
Propiedades
Fórmula molecular |
C12H10FNO2 |
|---|---|
Peso molecular |
219.21 g/mol |
Nombre IUPAC |
1-(3-cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H10FNO2/c13-10-5-8(7-14)4-9(6-10)12(11(15)16)2-1-3-12/h4-6H,1-3H2,(H,15,16) |
Clave InChI |
AVUJJRBXGIXLHP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=CC(=CC(=C2)C#N)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


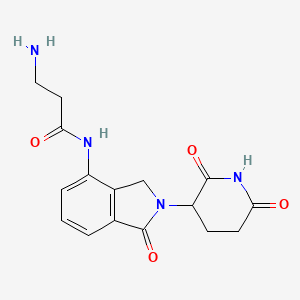
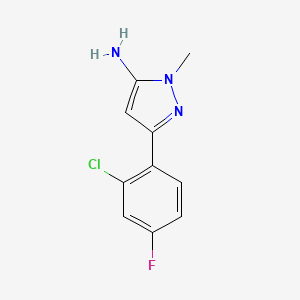
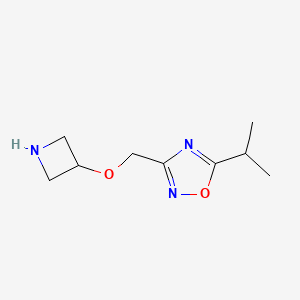


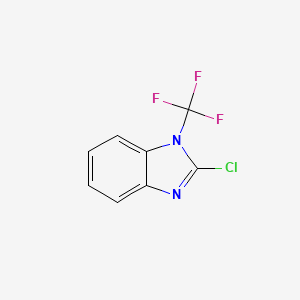
![8-Methoxy-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13481694.png)
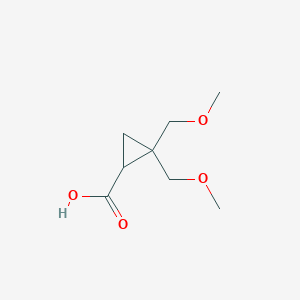
![((1S,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13481700.png)
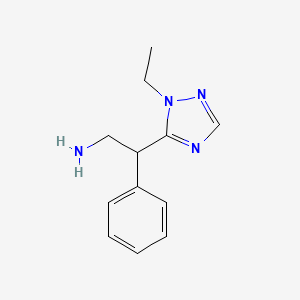

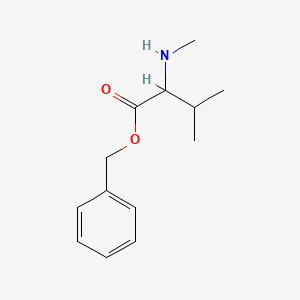
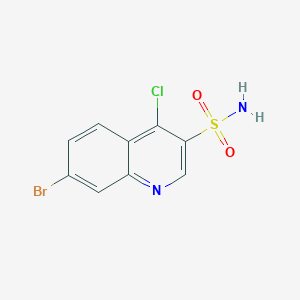
![1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13481762.png)
